(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)butyramide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic benzo[d]thiazole core with various substituents at different positions. The exact structure would depend on the specific locations and orientations of these substituents.Chemical Reactions Analysis
Benzo[d]thiazole derivatives are known to participate in a variety of chemical reactions, often serving as precursors to other compounds. The specific reactions would depend on the nature and position of the substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties.Scientific Research Applications
Photodynamic Therapy Applications
Compounds with benzothiazole units have been synthesized and characterized for their use in photodynamic therapy (PDT). A study on zinc phthalocyanine derivatives substituted with benzothiazole-based Schiff base groups demonstrated remarkable potential as Type II photosensitizers for cancer treatment. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for effective PDT (Pişkin, Canpolat, & Öztürk, 2020).
Structural Chemistry Insights
Research into the structural chemistry of benzothiazole derivatives has provided valuable insights into their molecular conformations, protonation sites, and hydrogen bonding patterns. Such studies are essential for understanding the chemical behavior and potential applications of these compounds (Böck et al., 2021).
Synthetic Methodologies
Benzothiazole derivatives have been utilized in synthesizing novel compounds through various reactions, including cycloaddition and cyclocondensation. These synthetic methodologies allow for the creation of complex molecules with potential applications in medicinal chemistry and material science (Zeng et al., 2018).
Biological Activity Analysis
The antimicrobial and anti-proliferative activities of benzothiazole and related derivatives have been extensively studied. These compounds show promising results against various bacterial strains and cancer cell lines, indicating their potential as therapeutic agents. The structural modification of these molecules can lead to enhanced biological activities, making them valuable in drug development (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Future Directions
properties
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2S/c1-3-4-13(18)16-14-17(7-8-19-2)11-6-5-10(15)9-12(11)20-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLRETFSBZCEER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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